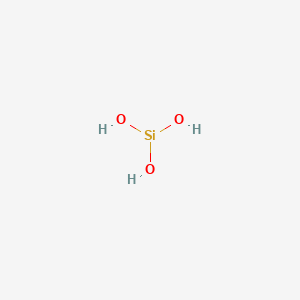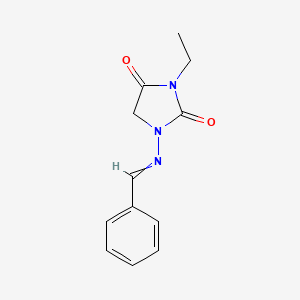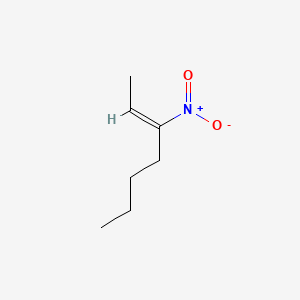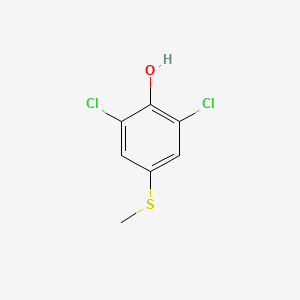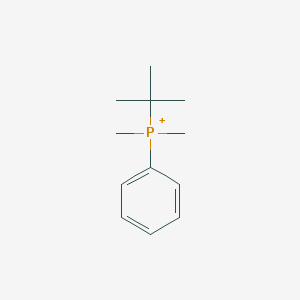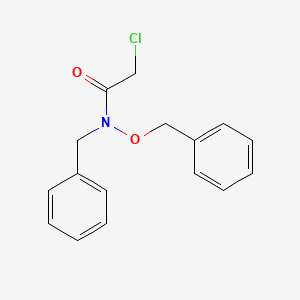![molecular formula C19H16O4 B14721845 2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione CAS No. 6629-17-0](/img/structure/B14721845.png)
2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione typically involves the condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of a catalyst such as nano copper (II) oxide. This reaction is carried out under mild, ambient, and solvent-free conditions, making it an environmentally benign method . The use of nano copper (II) oxide as a catalyst not only enhances the reaction efficiency but also allows for the recovery and reuse of the catalyst without loss of activity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives, hydroquinones, and substituted naphthalenes, each with distinct chemical and physical properties.
科学研究应用
2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pigments, colorants, and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinone structure allows it to participate in redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies . Additionally, its ability to inhibit specific enzymes and signaling pathways contributes to its antimicrobial and anti-inflammatory effects .
相似化合物的比较
Similar Compounds
Lawsone: A naturally occurring naphthoquinone with antimicrobial and dye properties.
Juglone: Another naphthoquinone known for its allelopathic and antimicrobial activities.
Uniqueness
This compound stands out due to its unique ethoxyphenyl group, which imparts distinct chemical properties and enhances its solubility and reactivity. This structural feature differentiates it from other naphthoquinones and contributes to its diverse applications in research and industry.
属性
CAS 编号 |
6629-17-0 |
|---|---|
分子式 |
C19H16O4 |
分子量 |
308.3 g/mol |
IUPAC 名称 |
2-[(2-ethoxyphenyl)-hydroxymethyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C19H16O4/c1-2-23-17-10-6-5-9-14(17)19(22)15-11-16(20)12-7-3-4-8-13(12)18(15)21/h3-11,19,22H,2H2,1H3 |
InChI 键 |
ADSZMMXDLQQAOC-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1C(C2=CC(=O)C3=CC=CC=C3C2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea](/img/structure/B14721767.png)
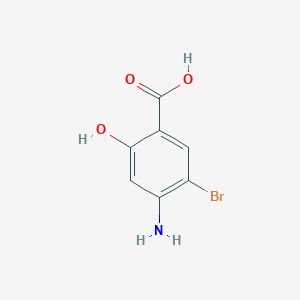
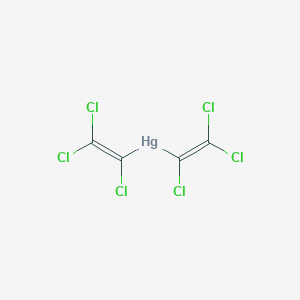
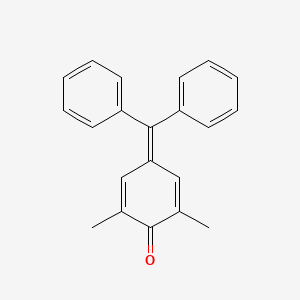
![2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate](/img/structure/B14721813.png)
